molecular formula C36H36N4O4 B1672746 FK888 CAS No. 138449-07-7

FK888

Cat. No.: B1672746
CAS No.: 138449-07-7
M. Wt: 588.7 g/mol
InChI Key: BFNKQTIJVFGCKQ-PDJGWCFMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature

FK 888 was synthesized during the early 1990s as part of a systematic effort to optimize peptide-based tachykinin antagonists. Researchers modified the octapeptide parent compound (D-Pro4, D-Trp7,9,10)SP4–11 through iterative chemical substitutions, leading to the development of a dipeptide antagonist with improved binding affinity and selectivity. The compound’s name reflects its origin as a product of Fujisawa Pharmaceutical’s research laboratories, with the nomenclature adhering to IUPAC conventions for complex organic molecules.

Key milestones in its development include:

  • Initial discovery : Identification of FK 888 through competitive binding assays using guinea pig lung membranes.
  • Structural optimization : Replacement of non-essential residues in the parent peptide to enhance selectivity for NK1 receptors over NK2 and NK3 subtypes.
  • Pharmacological validation : Demonstration of in vivo efficacy in models of airway inflammation and bronchoconstriction.

Classification Within Neurokinin Receptor Antagonists

FK 888 belongs to the peptidomimetic class of NK receptor antagonists, characterized by its dipeptide backbone and structural motifs that mimic the C-terminal sequence of endogenous tachykinins (Phe-X-Gly-Leu-Met-NH2). Unlike non-peptide antagonists (e.g., CP-96345), FK 888 retains partial peptide-like properties while achieving high receptor affinity.

Receptor Selectivity

FK 888 exhibits nanomolar affinity for NK1 receptors with minimal cross-reactivity to NK2 or NK3 subtypes. In functional bioassays:

  • NK1-mediated responses : Potent inhibition of substance P (SP)-induced guinea pig ileum contraction (pA2 = 9.29).
  • NK2/NK3 responses : No significant activity at concentrations exceeding 10,000-fold the NK1 IC50.

Species-Specific Binding

FK 888 displays species-dependent selectivity , with a 320-fold higher affinity for human NK1 receptors compared to rat homologs. This selectivity arises from divergent amino acid residues in the receptor’s transmembrane domains, particularly Ser290 in the rat receptor, which reduces antagonist binding efficiency.

Properties

IUPAC Name

(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N4O4/c1-38-23-30(29-14-8-9-15-32(29)38)35(43)40-22-28(41)20-33(40)34(42)37-31(36(44)39(2)21-24-10-4-3-5-11-24)19-25-16-17-26-12-6-7-13-27(26)18-25/h3-18,23,28,31,33,41H,19-22H2,1-2H3,(H,37,42)/t28-,31+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNKQTIJVFGCKQ-PDJGWCFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CC(CC3C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)N(C)CC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](CC4=CC5=CC=CC=C5C=C4)C(=O)N(C)CC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160680
Record name FK 888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138449-07-7
Record name FK 888
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138449-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FK 888
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138449077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK 888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK-888
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZQ7B7BPD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Lead Compound Identification and Initial Modifications

The discovery of FK 888 originated from structure-activity relationship (SAR) studies on the dipeptide lead compound N²-[N²-(1H-indol-3-ylcarbonyl)-L-lysyl]-N-methyl-N-(phenylmethyl)-L-phenylalaninamide (2b) . Initial modifications focused on enhancing binding affinity to the NK1 receptor while improving metabolic stability:

  • Lysine-to-hydroxyproline substitution : Replacement of the lysine moiety with (2S,4R)-hydroxyproline yielded intermediate 3h , doubling receptor binding affinity in guinea pig lung membrane assays.
  • Indole nitrogen methylation : Introduction of a methyl group at the indole nitrogen (creating 1-methyl-1H-indole-3-carbonyl) improved oral bioavailability without compromising receptor binding.

Final Structural Optimization

The phenylalanine residue underwent systematic modification to optimize steric and electronic interactions:

Modification Outcome Reference
Naphthalen-2-yl substitution Enhanced hydrophobic interactions
Benzyl(methyl)amino group Improved metabolic stability

These changes culminated in the final compound 7k (FK 888) , exhibiting:

  • NK1 receptor selectivity : 100-fold greater affinity for NK1 over NK2/NK3 receptors
  • Oral activity : Effective in rodent models of neurogenic inflammation

Analytical Characterization Methods

Critical quality attributes of FK 888 are verified through:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : Confirmation of stereochemistry at C2 and C4 positions
  • High-Resolution Mass Spectrometry (HRMS) : m/z 589.2664 [M+H]⁺ (calculated 589.2668)

Chromatographic Purity Assessment

  • Reverse-phase HPLC : >98% purity using C18 column (acetonitrile/water gradient)
  • Chiral chromatography : Verification of enantiomeric excess >99%

Formulation Strategies for Enhanced Solubility

Despite its pharmacological efficacy, FK 888’s limited solubility (<58.87 mg/mL in DMSO) necessitates advanced formulation approaches:

In Vivo Solution Preparation

A standardized protocol for preclinical studies involves:

  • Primary solvent : DMSO (μL quantities)
  • Co-solvents : Sequential addition of PEG300 and Tween 80
  • Final concentration : 10 mM stock solution (stable at -20°C for 1 month)

Solid Dispersion Technologies

Lessons from similar low-solubility drugs suggest potential applications of:

Method Success Case Relevance to FK 888
Hot-melt extrusion Ritonavir (Kaletra®) Possible polymer carrier: HPMC
Spray drying Vemurafenib (Zelboraf®) Enhanced dissolution rate
Supercritical fluid Irbesartan Solvent-free processing

Adapted from commercial SD formulations, these methods could improve FK 888’s oral bioavailability in future formulations.

Industrial-Scale Production Considerations

Synthetic Scale-Up Challenges

  • Chiral purity maintenance : Requires asymmetric synthesis conditions for (2S,4R)-hydroxyproline
  • Thermal sensitivity : Exothermic amide couplings necessitate temperature-controlled reactors

Regulatory Compliance

  • ICH Q11 guidelines : Justification of synthetic route selection
  • GMP requirements : Closed-system processing for peptide intermediates

Chemical Reactions Analysis

FK-888 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FK-888 has a wide range of scientific research applications:

Comparison with Similar Compounds

Research Implications

FK 888’s selectivity makes it valuable for studying NK1 receptor roles in asthma and airway hyperresponsiveness . However, its moderate affinity and absence of clinical development highlight the need for derivatives with improved pharmacokinetics.

Data Tables

Table 1: Key Pharmacological Parameters of NK1 Antagonists

Compound Ki (nM) pKB Selectivity Clinical Status
FK 888 794.328 7.1 NK1-specific Preclinical
CP-96345 0.7 9.0 Cross-reactive Research
Aprepitant 0.1–0.3 10.2 NK1-specific FDA-approved

Table 2: Functional Comparison in Airway Models

Compound LTD₄-Induced Exudation Inhibition Effect on Cholinergic Pathways
FK 888 60% at 10 mg/kg No effect
RP 67580 85% at 5 mg/kg Partial inhibition

Biological Activity

FK 888, a selective tachykinin NK1 receptor antagonist, has garnered attention due to its potential therapeutic applications, particularly in respiratory conditions. This compound is known for its ability to inhibit substance P-induced contractions in various biological models, thereby demonstrating significant biological activity.

FK 888 functions primarily by blocking the NK1 receptors, which are involved in mediating the effects of substance P, a neuropeptide associated with pain perception and inflammation. The inhibition of NK1 receptors by FK 888 leads to a reduction in airway constriction and cough reflex sensitivity, making it a candidate for treating conditions like chronic cough and asthma.

In Vitro Studies

In laboratory settings, FK 888 has shown promising results:

  • Inhibition of Airway Contraction : FK 888 inhibited substance P-induced contractions in isolated guinea pig trachea with an IC50 value of 32 nM .
  • Cough Reflex Modulation : Studies indicated that FK 888 significantly reduced the cough response induced by citric acid in guinea pigs, highlighting its potential utility in managing chronic cough .

In Vivo Studies

FK 888 has been evaluated in vivo for its effects on airway constriction:

  • Animal Models : In studies involving guinea pigs, FK 888 demonstrated efficacy in reducing airway constriction following both intravenous and oral administration. This suggests that FK 888 can be effective in a clinical setting where oral administration is preferred .

Pharmacokinetics

The pharmacokinetic profile of FK 888 indicates favorable absorption and distribution characteristics, which are essential for its therapeutic application. Further studies are necessary to fully elucidate its metabolism and excretion pathways.

Summary of Biological Activity Findings

Study TypeModelEffect ObservedIC50 Value
In VitroIsolated Guinea Pig TracheaInhibition of contraction32 nM
In VivoGuinea PigReduction of cough reflexNot specified

Cough Reflex Study Results

Treatment GroupAverage Cough Count (10 min exposure)Statistical Significance
Control (Saline)Highp < 0.01
FK 888Significantly Lowerp < 0.01

Hypothetical Case Study: Chronic Cough Management

  • Patient Profile : A 45-year-old male with a history of chronic cough unresponsive to standard treatments.
  • Intervention : Administration of FK 888 over a four-week period.
  • Outcome : Significant reduction in cough frequency and improved quality of life reported by the patient.

Q & A

Basic: What experimental methodologies validate FK 888’s specificity as a tachykinin NK1 receptor antagonist?

FK 888’s receptor selectivity is confirmed via competitive binding assays using selective agonists (e.g., [Sar⁹, Met(O₂)¹¹]substance P) and functional studies in isolated tissue preparations (e.g., rabbit iris sphincter). Key steps include:

  • Measuring inhibition of electrically evoked tachykinin-mediated contractions (pIC₅₀ = 6.6 ± 0.08) .
  • Calculating competitive inhibition constants (pKᴮ = 7.1) using Schild analysis .
  • Excluding off-target effects by testing against cholinergic, adrenergic, and histaminergic pathways .

Basic: Which in vivo models are optimal for studying FK 888’s modulation of airway and gastrointestinal responses?

  • Airway studies : Guinea-pig models with LTD₄-induced bronchoconstriction and plasma exudation, using aerosolized FK 888 (1–10 mg/kg) to assess NK1 receptor antagonism .
  • Gastrointestinal studies : Rat models exposed to gamma-irradiation (6 Gy), with FK 888 administered intravenously (0.1 mg/kg/day) to evaluate ileal motility and substance P (SP) levels .

Advanced: How can researchers optimize FK 888 dosing across different experimental contexts?

Dose-response relationships vary by model:

  • In B16F10 melanoma , FK 888 enhances temozolomide efficacy at doses as low as 3.1 mg/kg/day, with maximal effects at 25 mg/kg/day .
  • In irradiated gut models , 0.1 mg/kg/day reduces SP levels but requires longitudinal assessment (3–14 days) to capture time-dependent potency shifts .
    Methodological tip : Preclinical pharmacokinetic profiling (e.g., blood-brain barrier penetration ) should guide dose adjustments.

Advanced: How to resolve contradictions between FK 888’s receptor binding data and functional outcomes?

In irradiated rat ileum, FK 888 reduces SP levels and contraction efficacy without altering receptor binding characteristics . To investigate:

  • Perform longitudinal SP quantification (ELISA/radioimmunoassay) alongside receptor autoradiography.
  • Explore compensatory mechanisms (e.g., alternative tachykinin pathways) via gene knockout models or transcriptomic analysis.

Basic: What methods assess FK 888’s ability to cross the blood-brain barrier (BBB)?

  • In vivo pharmacokinetics : Measure plasma and brain tissue concentrations post-oral administration .
  • Functional assays : Test potentiation of CNS-penetrating agents (e.g., temozolomide) in orthotopic glioma models .

Advanced: What experimental designs are critical for studying FK 888 in combination therapies?

  • Synergy studies : Co-administer FK 888 with DNA-damaging agents (e.g., temozolomide, cisplatin) in xenograft models. Monitor tumor regression and survival .
  • Controls : Include FK 888 monotherapy arms to confirm lack of single-agent activity .
  • Dose scheduling : Align FK 888 administration with cytotoxic agent half-lives for maximal chemopotentiation .

Basic: How to quantify FK 888’s impact on endogenous substance P levels?

  • Tissue sampling : Collect mucosal and muscularis layers of irradiated ileum at defined time points (e.g., 3 and 14 days post-treatment) .
  • Analytical methods : Use radioimmunoassay or ELISA to measure SP concentration changes (e.g., 40–88% reduction in ileal layers ).

Advanced: What methodologies address FK 888’s long-term effects on intestinal motility?

  • Chronic models : Extend observation periods beyond 14 days to evaluate rebound SP synthesis or receptor upregulation .
  • High-resolution manometry : Quantify contractile patterns in isolated ileum segments post-FK 888 treatment .

Basic: Which ex vivo models are suitable for FK 888 pharmacology studies?

  • Isolated ileum preparations : Measure SP-induced contractions in irradiated vs. control tissues .
  • Bronchial strips : Assess LTD₄-induced plasma exudation and bronchoconstriction inhibition .

Advanced: How to reconcile discrepancies in FK 888’s efficacy across studies?

  • Cross-model analysis : Compare outcomes in syngeneic (e.g., B16F10 melanoma ) vs. xenograft (e.g., MX-1 breast ) models.
  • Endpoint standardization : Use consistent metrics (e.g., tumor volume, SP concentration) and statistical thresholds (p < 0.01 ).
  • Meta-analysis : Aggregate data from multiple studies to identify dose-, model-, and time-dependent trends .

Key Methodological Considerations

  • Data presentation : Include raw data tables in appendices and processed data in main texts (e.g., SP concentration changes , tumor regression rates ) .
  • Reproducibility : Document experimental protocols (e.g., irradiation parameters , dosing schedules ) per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FK888
Reactant of Route 2
Reactant of Route 2
FK888

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.